molecular formula C8H12O2 B14507253 3-Cyclopropyl-2-methylbut-2-enoic acid CAS No. 64701-90-2

3-Cyclopropyl-2-methylbut-2-enoic acid

Cat. No.: B14507253
CAS No.: 64701-90-2
M. Wt: 140.18 g/mol
InChI Key: SIKDZRHSDGZDKW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylbut-2-enoic acid is an unsaturated carboxylic acid characterized by a cyclopropyl group at position 3 and a methyl substituent at position 2 of the but-2-enoic acid backbone. Its molecular formula is C₈H₁₂O₂, with a calculated molecular weight of 140.18 g/mol. The compound combines the steric and electronic effects of the cyclopropyl ring—a strained three-membered hydrocarbon structure—with the electron-donating methyl group, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

64701-90-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-cyclopropyl-2-methylbut-2-enoic acid

InChI

InChI=1S/C8H12O2/c1-5(7-3-4-7)6(2)8(9)10/h7H,3-4H2,1-2H3,(H,9,10)

InChI Key

SIKDZRHSDGZDKW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylbut-2-enoic acid typically involves the following steps:

    Methylation: The methyl group can be introduced via alkylation reactions, using methyl iodide or similar methylating agents.

    Butenoic Acid Formation: The final step involves the formation of the butenoic acid backbone, which can be achieved through various organic synthesis techniques, including aldol condensation and subsequent dehydration.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-2-methylbut-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylbut-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-2-methylbut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The cyclopropyl and methyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 3-cyclopropyl-2-methylbut-2-enoic acid are best understood through comparative analysis with structurally related compounds. Below is a detailed comparison based on molecular features, reactivity, and applications:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
3-Cyclopropyl-2-methylbut-2-enoic acid C₈H₁₂O₂ 140.18 Cyclopropyl (C3), Methyl (C2) Unsaturated backbone with dual steric effects
3-Cyclopropylbut-2-enoic acid C₇H₁₀O₂ 126.15 Cyclopropyl (C3) Simpler structure; lacks methyl group
3-Cyclopropyl-2-fluorobut-2-enoic acid C₇H₉FO₂ 144.14 Cyclopropyl (C3), Fluorine (C2) Electron-withdrawing fluorine substituent
Ethyl 3-cyclopropyl-2-fluorobut-2-enoate C₉H₁₃FO₂ 172.20 Ethyl ester, Fluorine (C2) Higher volatility; ester functionality
2-Methylbut-2-enoic acid C₅H₈O₂ 100.12 Methyl (C2) No cyclopropyl group; industrial uses (General knowledge)

Reactivity and Physicochemical Properties

  • Cyclopropyl Strain: The cyclopropyl group in 3-cyclopropyl-2-methylbut-2-enoic acid introduces ring strain (~27 kcal/mol), enhancing reactivity in ring-opening or addition reactions compared to non-cyclopropyl analogs .
  • Electronic Effects: Unlike the electron-withdrawing fluorine in 3-cyclopropyl-2-fluorobut-2-enoic acid (which polarizes the double bond), the methyl group donates electrons, moderating the electrophilicity of the carbonyl carbon .

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